molecular formula C16H13NO3S B15163669 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- CAS No. 154415-41-5

2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl-

Katalognummer: B15163669
CAS-Nummer: 154415-41-5
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: TUPOUDGUSPQYSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is an organic compound that belongs to the benzothiazolone family. This compound is characterized by the presence of a benzothiazolone core substituted with a 4-methoxybenzoyl group at the 6-position and a methyl group at the 3-position. Benzothiazolones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- typically involves the following steps:

    Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation at the 3-Position: The methyl group can be introduced at the 3-position through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazolone derivatives.

    Substitution: Formation of substituted benzothiazolone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

Wirkmechanismus

The mechanism of action of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-: Lacks the methyl group at the 3-position.

    2(3H)-Benzothiazolone, 6-(4-chlorobenzoyl)-3-methyl-: Substitutes the methoxy group with a chloro group.

    2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-ethyl-: Substitutes the methyl group with an ethyl group.

Uniqueness

2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl group at the 3-position may influence its reactivity and stability.

Eigenschaften

CAS-Nummer

154415-41-5

Molekularformel

C16H13NO3S

Molekulargewicht

299.3 g/mol

IUPAC-Name

6-(4-methoxybenzoyl)-3-methyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C16H13NO3S/c1-17-13-8-5-11(9-14(13)21-16(17)19)15(18)10-3-6-12(20-2)7-4-10/h3-9H,1-2H3

InChI-Schlüssel

TUPOUDGUSPQYSA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)OC)SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.